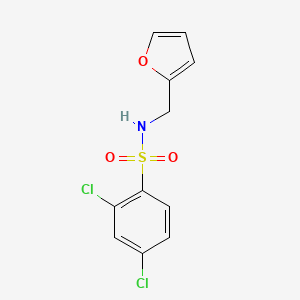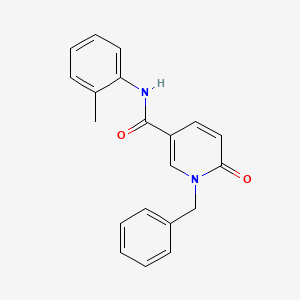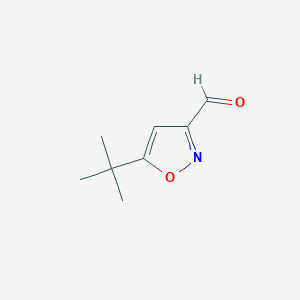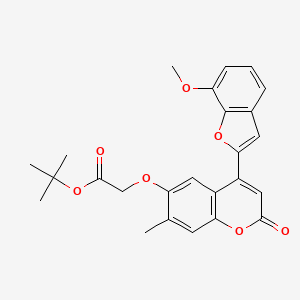
2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, and typical of amines . The piperidine structural motif is present in numerous natural alkaloids .
1,3,4-Thiadiazole is a type of heterocyclic compound that contains a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . These compounds are known for their diverse pharmacological activities, such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The resulting compounds are then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis
The molecular structure of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The 1,3,4-thiadiazole ring is a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, they can react with hydrazonoyl chloride derivatives to form targeted 1,3,4-thiadiazolyl derivatives .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study by Abdelmajeid, Amine, and Hassan (2017) outlines the synthesis of novel scaffolds, including Thiadiazolyl Piperidine, derived from biologically active stearic acid. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains. The synthesis also extended to nonionic surfactants with potential physico-chemical, surface properties, and biodegradability evaluations (Abdelmajeid, Amine, & Hassan, 2017).
Antimicrobial and Antifungal Activities
Tamer and Qassir (2019) investigated the synthesis of acetylenic derivatives of 1,3,4-thiadiazole as antibacterial agents. Their research highlights the compound's role as a "hydrogen binding domain" and "two-electron donor system," suggesting its potential as a pharmacophore for new drug development. The synthesized compounds demonstrated antibacterial and antifungal activities, pointing to the compound's utility in developing treatments for microbial infections (Tamer & Qassir, 2019).
Anticancer Activity
Al-Said, Bashandy, Al-Qasoumi, and Ghorab (2011) explored the anti-breast cancer activity of novel derivatives, including 2-cyano-N'-[1-(4-(piperidin-1-ylsulfonyl) phenyl) ethylidene] acetohydrazide. These compounds exhibited significant activity against the human breast cancer cell line (MCF7), with some derivatives showing better activity than Doxorubicin, a reference drug. This research underscores the potential of thiadiazole derivatives in cancer therapy, offering insights into their mechanisms and effectiveness (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Antileishmanial Activity
Tahghighi, Rezazade Marznaki, Kobarfard, Dastmalchi, Mojarrad, Razmi, Ardestani, Emami, Shafiee, and Foroumadi (2011) synthesized a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents to optimize antileishmanial activity. The compounds demonstrated significant activity against Leishmania major, with specific derivatives showing low toxicity against macrophages. This study highlights the compound's role in treating leishmaniasis, a neglected tropical disease (Tahghighi et al., 2011).
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit diverse pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Direcciones Futuras
Propiedades
IUPAC Name |
2-piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c1-3-8-4-2-6(1)7-10-9-5-11-7;;/h5-6,8H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOCJUCLHLHCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CS2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2416233-61-7 |
Source


|
| Record name | 4-(1,3,4-thiadiazol-2-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2775668.png)
![N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)
![2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane](/img/structure/B2775670.png)
![2-Chloro-1-[2-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2775673.png)




![3-[(2,4-dichlorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2775682.png)
